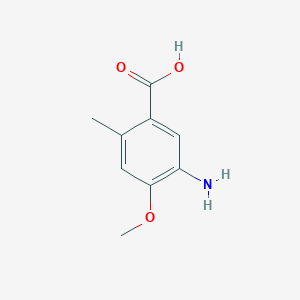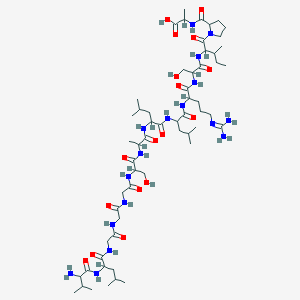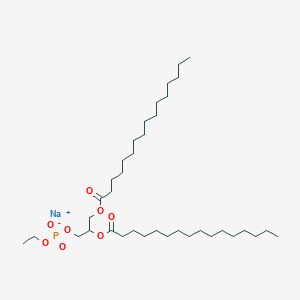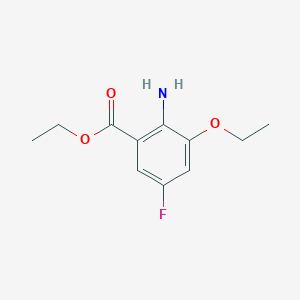
3-(1-Piperidinylmethyl)-morpholine 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Piperidinylmethyl)-morpholine 2HCl is a chemical compound that features a morpholine ring substituted with a piperidinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinylmethyl)-morpholine 2HCl typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. One common method involves the use of formic acid and piperidine, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reductive amination, acylation, and substitution reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Piperidinylmethyl)-morpholine 2HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines .
Wissenschaftliche Forschungsanwendungen
3-(1-Piperidinylmethyl)-morpholine 2HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects, including its role as an anti-ulcer agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Piperidinylmethyl)-morpholine 2HCl involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, thereby inhibiting specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-hydroxyacetamide: This compound shares a similar piperidinylmethyl group and is studied for its gastroprotective properties.
Roxatidine: Another compound with similar structural features, used as an H2-receptor antagonist.
Uniqueness
3-(1-Piperidinylmethyl)-morpholine 2HCl is unique due to its specific combination of a morpholine ring and a piperidinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H22Cl2N2O |
|---|---|
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
3-(piperidin-1-ylmethyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-5-12(6-3-1)8-10-9-13-7-4-11-10;;/h10-11H,1-9H2;2*1H |
InChI-Schlüssel |
SFOYPBICPZBCNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2COCCN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)






![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)
